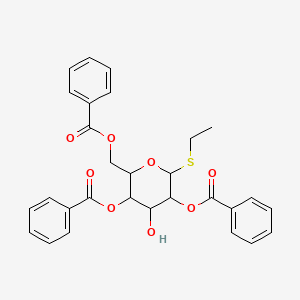
NiXantphos Palladacycle Gen. 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NiXantphos Palladacycle Gen. 3 is a palladium-based compound known for its application in catalysis, particularly in cross-coupling reactions. It is characterized by its light yellow to yellow-green powder form and is air-sensitive . The compound’s chemical formula is C49H40N2O4P2PdS, and it has a molecular weight of 921.29 .
準備方法
Synthetic Routes and Reaction Conditions: NiXantphos Palladacycle Gen. 3 is synthesized through a series of reactions involving the coordination of NiXantphos ligand with palladium. The process typically involves the use of palladium acetate and the NiXantphos ligand under controlled conditions to form the palladacycle .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its catalytic applications .
化学反応の分析
Types of Reactions: NiXantphos Palladacycle Gen. 3 primarily undergoes cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling . These reactions involve the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.
Buchwald-Hartwig Amination: Involves aryl halides and amines with a base like sodium tert-butoxide.
Negishi Cross-Coupling: Utilizes organozinc reagents and aryl halides under mild conditions
Major Products: The major products formed from these reactions include triarylmethanes, N-aryl amines, and various substituted aromatic compounds .
科学的研究の応用
NiXantphos Palladacycle Gen. 3 has a wide range of applications in scientific research:
作用機序
The mechanism of action of NiXantphos Palladacycle Gen. 3 involves the coordination of the NiXantphos ligand with palladium, forming a stable complex that facilitates oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions . The presence of the NiXantphos ligand enhances the reactivity and selectivity of the palladium catalyst, making it highly effective for these transformations .
類似化合物との比較
DPEPhos: Another bidentate phosphine ligand used in similar catalytic applications.
BINAP: A widely used ligand in asymmetric synthesis but differs in its application scope.
Uniqueness: NiXantphos Palladacycle Gen. 3 stands out due to its high activity and selectivity in cross-coupling reactions, particularly with unactivated aryl chlorides. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in organic synthesis .
特性
分子式 |
C49H41N2O4P2PdS- |
|---|---|
分子量 |
922.3 g/mol |
IUPAC名 |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChIキー |
UWXQGGFJCNBWEV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-](/img/structure/B13385233.png)
![N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide](/img/structure/B13385245.png)
![N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385257.png)

![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)



![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester](/img/structure/B13385301.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
![N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide](/img/structure/B13385327.png)
